molecular formula C21H27NO7S B8104651 Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester CAS No. 2098983-15-2

Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester

Cat. No.: B8104651
CAS No.: 2098983-15-2
M. Wt: 437.5 g/mol
InChI Key: MVOVZYARJJDYFD-UHFFFAOYSA-N
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Description

Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester is a complex carbamate derivative characterized by three ethoxy groups in its polyethylene glycol (PEG)-like chain, a phenylmethyl (benzyl) ester, and a p-toluenesulfonyl (tosyl) group. The molecular formula is C₂₁H₂₇NO₈S (molecular weight: 477.51 g/mol). Its structure combines hydrophilic PEG chains with a hydrophobic tosyl group, making it suitable for applications in drug delivery, prodrug design, and organic synthesis as a protecting group .

Properties

IUPAC Name

2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO7S/c1-18-7-9-20(10-8-18)30(24,25)29-16-15-27-14-13-26-12-11-22-21(23)28-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOVZYARJJDYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114779
Record name Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098983-15-2
Record name Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2098983-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Carbamic acid derivatives, particularly those featuring sulfonyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Carbamic acid, N-[2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]ethyl]-, phenylmethyl ester (CAS Number: 57589-85-2) is a complex molecule with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H25NO6S\text{C}_{18}\text{H}_{25}\text{N}\text{O}_{6}\text{S}

This structure features a carbamic acid backbone with a sulfonyl group attached to a phenyl ring, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Key areas of activity include:

  • Antineoplastic Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The sulfonyl group can enhance binding affinity to specific enzymes, potentially leading to therapeutic effects in conditions like inflammation or cancer.
  • Antimicrobial Properties : Certain carbamic acid derivatives exhibit antimicrobial activity against various pathogens.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate various physiological processes .
  • Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, preventing proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of carbamic acid derivatives similar to the compound :

  • Study on Anticancer Activity : A study published in Cancer Research demonstrated that a related carbamic acid derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Enzyme Interaction Studies : Research published in Journal of Medicinal Chemistry indicated that the compound acts as a potent inhibitor of carbonic anhydrase, which is crucial for maintaining pH balance in tissues .
  • Antimicrobial Efficacy : A recent investigation showed that the compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent .

Table 1: Biological Activities of Carbamic Acid Derivatives

Activity TypeDescriptionReference
AntineoplasticInhibits cancer cell proliferation
Enzyme InhibitionInhibits carbonic anhydrase
AntimicrobialEffective against various bacteria
MechanismDescription
Enzyme InhibitionAlters metabolic pathways
Receptor ModulationInfluences signal transduction pathways
Cell Cycle ArrestInduces apoptosis in cancer cells

Scientific Research Applications

Pesticide and Herbicide Development

Carbamates are known for their use in agricultural chemicals, acting as insecticides and herbicides. The structural complexity of this compound suggests it could be explored for similar applications, potentially offering novel modes of action against pests or weeds.

Pharmaceutical Research

Carbamates have been used in pharmaceuticals for their ability to act as prodrugs or to modify the pharmacokinetic properties of active pharmaceutical ingredients. The unique structure of this compound might allow it to serve as a scaffold for designing new drugs, particularly those requiring specific solubility or bioavailability profiles.

Material Science

The presence of a phenylmethyl ester group and a sulfonyl moiety could provide interesting properties for materials science applications, such as in the development of polymers or coatings with specific thermal or chemical resistance.

Data Tables and Case Studies

Compound Type Application Example Compounds
CarbamatesPesticidesAldicarb, Carbaryl
CarbamatesPharmaceuticalsMeprobamate
Sulfonyl CompoundsMaterials ScienceSulfonated Polymers

Research Findings and Insights

While there is no direct research on this specific compound, insights from similar carbamates and sulfonyl compounds suggest potential in various fields:

  • Pesticide Development : The sulfonyl group could enhance biological activity, making it a candidate for novel pesticide formulations.
  • Pharmaceuticals : The carbamate backbone can be used to modify drug properties, such as improving solubility or reducing toxicity.
  • Materials Science : The combination of sulfonyl and ester groups might contribute to unique polymer properties, such as improved thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The target compound’s key structural features include:

  • Benzyl carbamate : Provides stability under acidic conditions.
  • Triethylene glycol chain : Enhances hydrophilicity and solubility in polar solvents.
  • Tosyl group : Acts as a leaving group, enabling nucleophilic substitution reactions.

Comparisons with similar compounds are outlined below:

Carbamic Acid, N-[(4-Methylphenyl)Sulfonyl]-, Methyl Ester
  • Molecular Formula: C₉H₁₁NO₄S
  • Molecular Weight : 245.25 g/mol
  • Key Features : Lacks the PEG chain, simplifying its structure to a methyl carbamate and tosyl group.
  • Applications : Primarily used as an intermediate in organic synthesis due to its low solubility and reactivity in substitution reactions .
Benzyl {2-[2-(2-Hydroxyethoxy)Ethoxy]Ethyl}Carbamate
  • Molecular Formula: C₁₄H₂₁NO₅
  • Molecular Weight : 283.32 g/mol
  • Key Features : Contains a diethylene glycol chain with a terminal hydroxyl group instead of a tosyl group.
  • Applications : Utilized in drug delivery systems for solubility enhancement; the hydroxyl group allows further functionalization .
tert-Butyl (2-(2-((6-Chlorohexyl)Oxy)Ethoxy)Ethyl)Carbamate
  • Molecular Formula: C₁₅H₂₈ClNO₅
  • Molecular Weight : 361.84 g/mol
  • Key Features : Features a tert-butyl carbamate (bulkier protecting group) and a chlorohexyl chain.

Physicochemical Properties

Compound Name Solubility Reactivity Stability
Target Compound Moderate in polar solvents High (tosyl as leaving group) Stable in acidic conditions
Methyl Tosylcarbamate Low in polar solvents Moderate Sensitive to hydrolysis
Benzyl Diethylene Glycol Carbamate High in polar solvents Low (hydroxyl for conjugation) Stable in neutral pH
tert-Butyl Chlorohexyl Carbamate Low in water High (chlorohexyl for alkylation) Stable in basic conditions

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